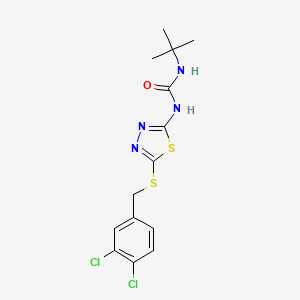

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

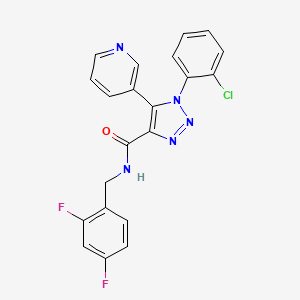

“1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic compound. The molecule contains a total of 41 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 nitrile (aromatic) .

Molecular Structure Analysis

The molecule consists of 16 Hydrogen atoms, 16 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms - a total of 40 atoms . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .

Scientific Research Applications

Herbicidal Activities and Mechanisms

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea and similar compounds have been investigated for their herbicidal properties. These compounds exhibit herbicidal activities by inactivating in plant tissues through specific biochemical pathways. For instance, a study by Ishizuka et al. (1971) found that urea derivatives containing 1,3,4-thiadiazole exhibited herbicidal properties similar to phenylurea herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea. The selectivity and effectiveness of these compounds in controlling unwanted plant growth are attributed to their ability to undergo N-demethylation in plant tissues, differing in rates between various plant species, which contributes to their selective herbicidal action (Ishizuka, Lee, Tatsuno, & Kubota, 1971).

Synthesis and Chemical Properties

The synthesis of 1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea derivatives involves methodologies that aim to minimize the use of hazardous materials while maximizing efficiency. Bigi, Maggi, and Sartori (2000) discuss alternative and safer reagents for the synthesis of ureas, emphasizing environmentally friendly chemistry principles. This approach enhances the production of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, by utilizing simpler and cleaner processes (Bigi, Maggi, & Sartori, 2000).

Biological Activity

The biological activity of 1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea derivatives has been a subject of interest, particularly in the context of antitumor activities. Studies on various thiadiazolyl urea derivatives have shown promising results against specific cancer cell lines, indicating their potential as therapeutic agents. For example, Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated their antitumor activities, finding that some compounds exhibited promising activities (Ling, Xin, Zhong, & Jian‐xin, 2008).

Anion Binding Properties

The chemical structure of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, allows them to function as effective anion receptors. Marcos et al. (2014) synthesized new diurea and dithiourea receptors based on p-tert-butyldihomooxacalix[4]arene, demonstrating their ability to bind various anions. These findings suggest potential applications in sensing and separation technologies, where the selective binding of anions is critical (Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014).

properties

IUPAC Name |

1-tert-butyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAUWIMBLDVHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2699716.png)

![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)

![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)

![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)